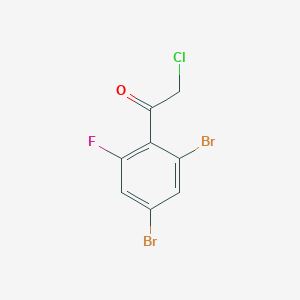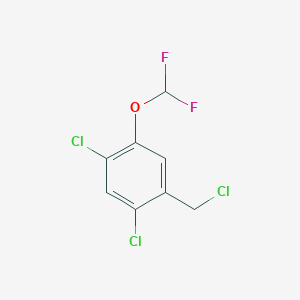
2',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride
Vue d'ensemble
Description
2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride is a chemical compound with the molecular formula C14H8Cl2F2O2. It appears as a white to off-white crystalline powder and has a melting point of 92-96°C. This compound is widely used in scientific experiments as a photoaffinity label and a photolabile protecting group for peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride typically involves the chlorination of 2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C14H8Cl2F2O2+SOCl2→C14H8Cl2F2O2Cl+SO2+HCl
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a controlled environment with precise temperature and pressure conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Types of Reactions:
Substitution Reactions: 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenacyl derivatives can be formed.
Oxidation Products: Oxidation typically leads to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a photoaffinity label, allowing researchers to study the interactions between small molecules and proteins.
Biology: The compound is used as a photolabile protecting group for peptides and proteins, enabling the controlled release of these biomolecules in biological systems.
Medicine: It is employed in the development of novel therapeutic agents and drug delivery systems.
Industry: The compound is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride involves its ability to form covalent bonds with target molecules upon exposure to light. This photoreactivity allows it to act as a photoaffinity label, binding to specific sites on proteins or other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
2,4-Dichloro-5-fluorobenzoyl chloride: This compound is structurally similar but lacks the difluoromethoxy group.
2,4-Dichloro-5-fluoropyrimidine: Another similar compound used as an intermediate in the synthesis of various organic compounds.
Uniqueness: 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride is unique due to its photoreactivity and the presence of both chlorine and difluoromethoxy groups. These features make it particularly useful as a photoaffinity label and a photolabile protecting group, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
2-chloro-1-[2,4-dichloro-5-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-7(15)4-1-8(16-9(13)14)6(12)2-5(4)11/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUGEAXSTWKHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















